2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride

Medicinal Chemistry Nicotinic Receptor Ligands Physicochemical Profiling

This racemic dihydrochloride (CAS 1394041-85-0) differentiates from direct ether analogs via its methylene ether (-CH₂O-) linker, adding conformational flexibility (3 rotatable bonds vs. 2) within a fragment-like MW of 251.15 Da. Calculated LogP (1.80) and TPSA (34.15 Ų) occupy favorable CNS drug-like space. The diHCl salt enhances aqueous solubility for high-concentration biochemical screening. The pyrrolidine secondary amine enables amidation, reductive amination, or sulfonylation; the pyridine ring supports orthogonal cross-coupling. ≥95% purity, stored at 2–8°C, validated for parallel synthesis and nAChR-targeted SAR library construction.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
CAS No. 1394041-85-0
Cat. No. B1378123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
CAS1394041-85-0
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1CNCC1OCC2=CC=CC=N2.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;/h1-3,5,10-11H,4,6-8H2;1H
InChIKeyUSIYCTCIVPLTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride (CAS 1394041-85-0) Procurement Guide: Molecular Identity and Baseline Specifications


2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS 1394041-85-0) is a heterocyclic small molecule scaffold characterized by a pyridine ring connected to a pyrrolidin-3-yloxy group via a methylene ether linker . Its molecular formula is C₁₀H₁₆Cl₂N₂O, with a molecular weight of 251.15 g/mol . The compound is supplied as the dihydrochloride salt form, which enhances water solubility and facilitates use in biochemical assays and synthetic applications . As a racemic mixture containing a chiral center at the 3-position of the pyrrolidine ring, this compound provides a versatile entry point for structure-activity relationship (SAR) exploration within the pyrrolidine-pyridine chemotype .

Why Generic Substitution Fails: Critical Differentiation Points for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride (CAS 1394041-85-0) Procurement


Generic substitution among pyrrolidine-pyridine scaffolds is not straightforward due to structural and functional divergence across the chemotype. The target compound incorporates a -CH₂O- methylene ether linker that distinguishes it from direct ether analogs lacking the methylene spacer (e.g., 2-(pyrrolidin-3-yloxy)pyridine), as well as from alternative substitution patterns on the pyridine ring or linker variations . These structural differences impact critical procurement parameters including lipophilicity (calculated LogP: 1.8037), topological polar surface area (TPSA: 34.15 Ų), and the number of rotatable bonds, all of which influence downstream synthetic derivatization potential and physicochemical behavior in assays . Furthermore, the dihydrochloride salt form confers enhanced water solubility and crystallinity relative to free base or alternative salt forms, directly affecting handling, formulation compatibility, and long-term storage stability [1]. The evidence below quantifies precisely where 1394041-85-0 diverges from its closest analogs and why this divergence matters for scientific selection.

2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride (CAS 1394041-85-0): Quantitative Comparative Evidence Guide for Scientific Procurement


Methylene Ether Linker Differentiation: Physicochemical Divergence from Direct Ether Analogs

The -CH₂O- methylene ether linker in CAS 1394041-85-0 introduces measurable physicochemical differentiation versus direct ether analogs lacking the methylene spacer (e.g., 2-(pyrrolidin-3-yloxy)pyridine, CAS 253603-61-1). The extended linker increases calculated LogP by approximately 0.53 units, elevates topological polar surface area (TPSA) from 25.2 Ų to 34.15 Ų, and introduces an additional rotatable bond . In the context of nAChR ligand design, methylene ether linkers have been demonstrated to modulate binding mode flexibility and receptor subtype selectivity relative to direct ether connections [1].

Medicinal Chemistry Nicotinic Receptor Ligands Physicochemical Profiling

Pyridine Substitution Pattern Differentiation: 2-Position Linker Versus 3-Position Ether Analogs in nAChR Binding Context

The 2-position substitution pattern on the pyridine ring of CAS 1394041-85-0 distinguishes it structurally from the more extensively characterized 3-pyrrolidinyloxy-pyridine series. While direct binding data for CAS 1394041-85-0 are not available in the public domain, class-level inference from structurally related 3-position ether analogs demonstrates the chemotype's engagement with neuronal nicotinic acetylcholine receptors (nAChRs). Specifically, 3-((R)-pyrrolidin-3-yloxy)-pyridine (CHEMBL10260) exhibits an IC₅₀ of 45 nM at rat α4β2 nAChR, while the 3-bromo-2-chloro-5-substituted analog (CHEMBL268017) shows an IC₅₀ of 94 nM [1][2]. The 2-position linker in 1394041-85-0 alters the vector of the pyrrolidine moiety relative to the pyridine nitrogen, a critical determinant of binding pocket accommodation [3].

Nicotinic Acetylcholine Receptor α4β2 nAChR Ligand Design

Molecular Weight and Rotatable Bond Differentiation: Scaffold Expansion Versus Direct Ether and Enantiopure Analogs

The methylene ether linker in CAS 1394041-85-0 expands the molecular framework relative to direct ether analogs, resulting in a molecular weight of 251.15 g/mol (dihydrochloride salt) versus 237.13 g/mol for (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 1029715-21-6) . This 14 g/mol increase corresponds to the -CH₂- spacer and confers an additional rotatable bond, increasing the total from 2 to 3 rotatable bonds . In fragment-based drug discovery and scaffold-hopping campaigns, such differences in molecular weight, conformational flexibility, and topological arrangement are critical parameters for exploring chemical space and optimizing ligand efficiency metrics [1].

Chemical Building Blocks Fragment-Based Drug Discovery Scaffold Hopping

Storage and Shipping Stability: Documented Handling Parameters for Procurement Planning

CAS 1394041-85-0 is documented with specific storage conditions of sealed containment at 2-8°C, with shipping at room temperature permitted for continental US destinations . This contrasts with analogs that may require more stringent cold-chain handling or lack documented stability parameters. The GHS hazard classification indicates H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a 'Warning' signal word . This documentation enables accurate forecasting of shipping costs, storage infrastructure requirements, and safety protocol implementation prior to procurement.

Chemical Procurement Stability Supply Chain Management

2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride (CAS 1394041-85-0): Optimal Research Application Scenarios Derived from Quantitative Evidence


Nicotinic Acetylcholine Receptor (nAChR) Ligand Development and SAR Library Expansion

Based on class-level inference from structurally related pyrrolidinyloxy-pyridines demonstrating α4β2 nAChR binding affinities in the 45-94 nM range [1][2], CAS 1394041-85-0 is positioned for incorporation into nAChR-targeted SAR libraries. The 2-position methylene ether substitution pattern offers an alternative geometric presentation of the pharmacophore relative to extensively characterized 3-position analogs, potentially accessing divergent subtype selectivity profiles. This scaffold is particularly suited for medicinal chemistry programs exploring CNS-penetrant nicotinic modulators, where the calculated LogP (1.80) and TPSA (34.15 Ų) fall within favorable ranges for blood-brain barrier penetration.

Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns

The expanded molecular framework (MW: 251.15 g/mol, 3 rotatable bonds) relative to the more compact direct ether series (MW: 237.13 g/mol, 2 rotatable bonds) makes CAS 1394041-85-0 a strategic choice for fragment elaboration and scaffold-hopping initiatives. The additional -CH₂O- spacer increases conformational sampling while maintaining a fragment-like molecular weight below 300 Da, a property demonstrated to be valuable in CNS-targeted ligand optimization campaigns [3]. The dihydrochloride salt form further enhances aqueous solubility, facilitating high-concentration screening in biochemical assays.

Chiral Resolution Studies and Enantiomer-Specific SAR Profiling

CAS 1394041-85-0 is supplied as a racemic mixture containing a chiral center at the 3-position of the pyrrolidine ring . This makes it an ideal starting material for comparative studies between racemate and enantiopure analogs (e.g., (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride, CAS 1421018-32-7, or the (R)-enantiomer series). Procurement of the racemate enables baseline activity determination prior to investment in costly chiral resolution or asymmetric synthesis, a cost-effective strategy for early-stage SAR triage.

Heterocyclic Building Block for Parallel Synthesis and Library Production

With a purity specification of ≥95% , documented storage stability at 2-8°C, and the presence of a secondary amine in the pyrrolidine ring, CAS 1394041-85-0 is validated for parallel synthesis workflows requiring reliable building block performance. The pyrrolidine nitrogen serves as a derivatizable handle for amide bond formation, reductive amination, or sulfonylation, while the pyridine ring offers orthogonal reactivity for cross-coupling chemistry. The methylene ether linker provides an extended scaffold geometry that can modulate the spatial relationship between elaborated functional groups, a critical consideration in library design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.